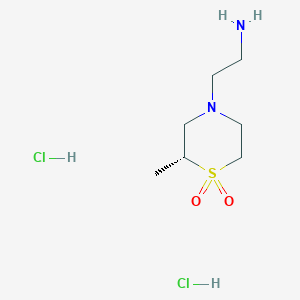

(2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a compound with the molecular formula C7H18Cl2N2O2S and a molecular weight of 265.19.

Métodos De Preparación

The synthesis of (2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride involves several steps. The synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and efficiency.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

(2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it is used for drug development and testing. In industry, it is used in the production of various chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparación Con Compuestos Similares

When compared to similar compounds, (2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride stands out due to its unique chemical structure and properties. Similar compounds include other sulfonamides and thiazines, which may have different reactivity and applications.

Actividad Biológica

(2R)-4-(2-aminoethyl)-2-methyl-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a thiomorpholine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other morpholine and thiomorpholine derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, antioxidant, and metabolic regulatory effects.

Chemical Structure and Properties

The compound's IUPAC name is (R)-2-methylthiomorpholine 1,1-dioxide hydrochloride, with a molecular formula of C5H11ClN2O2S. Its structure consists of a thiomorpholine ring with an aminoethyl substituent, which may contribute to its biological activity.

Antioxidant Activity

Research has indicated that thiomorpholine derivatives exhibit significant antioxidant properties. For instance, studies have shown that modifications in the chemical structure of these compounds can enhance their ability to scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity is crucial for potential applications in preventing oxidative damage in various diseases, including cardiovascular disorders and neurodegenerative diseases .

Anti-inflammatory Effects

Thiomorpholine derivatives have also been evaluated for their anti-inflammatory properties. In laboratory models, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways. This suggests a potential role in managing conditions such as arthritis and other inflammatory diseases .

Metabolic Regulation

Recent studies have explored the impact of thiomorpholine derivatives on metabolic syndrome. These compounds have been shown to influence lipid metabolism and glucose homeostasis, potentially offering therapeutic benefits for obesity and type 2 diabetes management . The structural optimization of these compounds has led to the identification of analogs with improved efficacy in regulating lipid levels and enhancing insulin sensitivity.

Case Studies

Several case studies highlight the biological activity of thiomorpholine derivatives:

- Study on Antioxidant Properties : A study evaluated the antioxidant potential of various thiomorpholine derivatives through DPPH radical scavenging assays. Results indicated that certain modifications significantly increased the scavenging activity compared to standard antioxidants like ascorbic acid.

- Anti-inflammatory Model : In a rat model of induced paw edema, administration of a thiomorpholine derivative resulted in a marked reduction in edema volume compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals.

- Metabolic Syndrome Research : A clinical trial assessing the effects of a thiomorpholine derivative on patients with metabolic syndrome revealed significant improvements in lipid profiles and insulin sensitivity after 12 weeks of treatment.

Data Tables

Propiedades

IUPAC Name |

2-[(2R)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.2ClH/c1-7-6-9(3-2-8)4-5-12(7,10)11;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQROEOPTRTVUOU-XCUBXKJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCS1(=O)=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCS1(=O)=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.